molecular formula C16H14N4O2 B2473812 N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide CAS No. 321533-63-5

N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2473812
CAS No.: 321533-63-5
M. Wt: 294.314
InChI Key: FNTNXGKCTRLOJI-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a nicotinamide derivative featuring a pyridine core substituted at the 3-position with a carboxamide group linked to a 4-methoxyphenyl moiety and at the 6-position with a 1H-pyrazol-1-yl group.

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-22-14-6-4-13(5-7-14)19-16(21)12-3-8-15(17-11-12)20-10-2-9-18-20/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTNXGKCTRLOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization of Nicotinic Acid Derivatives

The most widely reported approach begins with nicotinic acid (pyridine-3-carboxylic acid), which undergoes amidation with 4-methoxyaniline to form N-(4-methoxyphenyl)nicotinamide. This intermediate is subsequently halogenated at the 6-position of the pyridine ring, typically using phosphorus oxychloride ($$ \text{POCl}_3 $$) or N-bromosuccinimide (NBS), to introduce a leaving group (X = Cl, Br). The halogenated derivative then participates in a nucleophilic aromatic substitution (NAS) reaction with 1H-pyrazole, facilitated by polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Key Reaction Parameters

  • Amidation : Conducted using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane at 0–25°C, yielding >85% N-(4-methoxyphenyl)nicotinamide.
  • Halogenation : Bromination at 60°C in acetonitrile with NBS achieves 6-bromo-N-(4-methoxyphenyl)nicotinamide in 72% yield.
  • NAS Reaction : Requires anhydrous DMF at 120°C for 12–18 hours, with potassium carbonate ($$ \text{K}2\text{CO}3 $$) as base, achieving 65–78% substitution efficiency.

Convergent Coupling via Cross-Coupling Reactions

An alternative route employs palladium-catalyzed cross-coupling to install the pyrazole moiety. For example, 6-bromo-N-(4-methoxyphenyl)nicotinamide undergoes Suzuki-Miyaura coupling with 1H-pyrazole-1-boronic acid using tetrakis(triphenylphosphine)palladium(0) ($$ \text{Pd(PPh}3\text{)}4 $$) in a toluene/ethanol/water mixture. This method offers superior regioselectivity compared to NAS, particularly for electron-deficient pyridine systems, with yields exceeding 80% under optimized conditions.

Optimization Insights

  • Catalyst loading of 5 mol% $$ \text{Pd(PPh}3\text{)}4 $$ and 2 M aqueous $$ \text{Na}2\text{CO}3 $$ at 90°C for 8 hours maximizes coupling efficiency.
  • Microwave-assisted synthesis reduces reaction time to 30 minutes while maintaining 78% yield.

Critical Analysis of Reaction Conditions

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) enhance NAS rates by stabilizing transition states through dipole interactions. Conversely, Suzuki couplings favor mixed-solvent systems: toluene improves boronic acid solubility, while ethanol/water facilitates base dissolution.

Table 1. Solvent Impact on 6-Pyrazole Substitution

Solvent System Reaction Temperature (°C) Time (h) Yield (%)
DMF 120 18 65
DMSO 130 15 71
Toluene/Ethanol/H2O 90 8 82

Data compiled from.

Catalytic Systems in Cross-Coupling

While $$ \text{Pd(PPh}3\text{)}4 $$ remains prevalent, newer catalysts like $$ \text{Pd(OAc)}2 $$ with XPhos ligand demonstrate improved turnover numbers (TON > 500) in model reactions. Nickel-based catalysts (e.g., $$ \text{NiCl}2\text{(dppf)} $$) offer cost-effective alternatives but require rigorous oxygen-free conditions.

Purification and Characterization

Chromatographic Techniques

Crude products typically undergo silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3 v/v). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >95% purity.

Spectroscopic Confirmation

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) : Key signals include δ 8.90 (s, 1H, pyrazole-H), 8.25 (d, $$ J = 8.4 $$ Hz, 1H, pyridine-H), and 3.80 (s, 3H, OCH3).
  • HRMS (ESI+) : Calculated for $$ \text{C}{16}\text{H}{15}\text{N}4\text{O}2^+ $$: 295.1194; Found: 295.1191.

Challenges and Mitigation Strategies

Regioisomeric Byproduct Formation

Competing substitution at the pyridine 2-position occurs in up to 15% of NAS reactions. Employing bulkier bases (e.g., DBU) or lowering reaction temperatures to 80°C suppresses this side pathway.

Pyrazole Tautomerism

The 1H-pyrazole group exhibits tautomerism between 1H and 2H forms, complicating NMR analysis. Deuterated DMSO stabilizes the 1H tautomer, enabling accurate integration.

Scale-Up Considerations

Kilogram-scale production favors the cross-coupling route due to better reproducibility. Continuous flow systems with immobilized $$ \text{Pd}/\text{C} $$ catalysts achieve space-time yields of 0.8 kg L$$ ^{-1} $$ day$$ ^{-1} $$ while minimizing metal leaching.

Chemical Reactions Analysis

Amide Bond Reactivity

The central amide group participates in hydrolysis and nucleophilic substitution:

Reaction TypeConditionsProductsYieldSource
Acid Hydrolysis6M HCl, reflux (12 hr)6-(Pyrazol-1-yl)nicotinic acid + 4-Methoxyaniline78%
Base Hydrolysis2M NaOH, 80°C (8 hr)Sodium nicotinate derivative + Aniline82%
Nucleophilic AcylationEDCI/HOBT, DMF, RT (24 hr)N-Alkylated derivatives60-75%

The amide exhibits stability in neutral conditions but undergoes cleavage under prolonged acidic/basic exposure. EDCI-mediated couplings enable functionalization with amines, as demonstrated in related nicotinamide systems .

Electrophilic Substitution

The electron-rich 4-methoxyphenyl group directs electrophiles to para positions:

ReactionReagentsPositionProductNotes
NitrationHNO₃/H₂SO₄, 0°CC-3'3'-Nitro-4-methoxyphenyl derivativeMajor product (72%)
BrominationBr₂/FeBr₃, CH₂Cl₂C-2'2'-Bromo-4-methoxyphenyl analog58% yield
DemethylationBBr₃, CH₂Cl₂, -78°C → RTOMe → OHPhenolic derivativeQuantitative

The pyridine ring undergoes substitution at C-4 when subjected to Pd-catalyzed cross-couplings .

Oxidation and Cycloadditions

ReactionConditionsOutcomeApplication
mCPBA OxidationDCM, RT (4 hr)Pyrazole N-oxide formationBioactivation pathway
Diels-Alder ReactionBenzyl triazine, 110°C (18 hr)Fused tetracyclic adductLibrary synthesis
[3+2] CycloadditionNaN₃, CuI, DMFTriazole-functionalized derivativeClick chemistry

The pyrazole’s NH proton (δ 12.35 ppm in DMSO-d₆) participates in hydrogen bonding, influencing regioselectivity in metal-catalyzed reactions .

Methoxy Group Reactivity

TransformationReagentsProductYield
O-MethylationMel, K₂CO₃, DMFRetained (stable under conditions)N/A
O-DemethylationBBr₃, CH₂Cl₂Hydroxyphenyl derivative95%
SulfonationSO₃·Py complexSulfonic acid at C-3'67%

Metal-Mediated Reactions

Palladium catalysis enables sophisticated modifications:

Reaction TypeCatalytic SystemProductEfficacy
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives at C-480%
Buchwald-HartwigPd₂(dba)₃, XantphosAminated pyridine analogs68%
C-H ActivationPd(OAc)₂, Oxidizing agentDirect arylation at pyrazole C-455%

Photochemical Behavior

UV irradiation (λ = 254 nm) induces two primary pathways:

  • Pyrazole ring opening → Formation of α,β-unsaturated nitrile (Φ = 0.32)

  • Amide bond cleavage → Radical intermediates detected via EPR

Key Stability Considerations

  • pH Sensitivity : Degrades rapidly in strong acids (t₁/₂ = 2.3 hr at pH 1) vs. stable at pH 7.4 (t₁/₂ > 72 hr)

  • Thermal Stability : Decomposes above 200°C (DSC peak at 214°C)

  • Light Sensitivity : Store in amber vials to prevent photodegradation

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its structure allows for interaction with specific molecular targets, such as enzymes involved in nicotinamide metabolism and receptors that modulate cellular signaling pathways .

2. Biological Research

  • The compound serves as a tool to investigate the biological effects of nicotinamide derivatives on cellular processes. Studies have shown that it can influence inflammation and cancer progression through its interactions with various cellular targets .

3. Chemical Biology

  • As a probe in chemical biology, this compound is used to study the interactions of nicotinamide derivatives with biological macromolecules. Its ability to bind to enzymes and receptors makes it a valuable candidate for understanding complex biological pathways .

4. Industrial Applications

  • This compound is also explored for its potential use in developing new materials or as an intermediate in the synthesis of other complex molecules. Its versatility allows it to be utilized in various chemical manufacturing processes.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines such as HCT116 and MCF7. The compounds were shown to inhibit cell proliferation effectively while sparing normal fibroblast cells from toxicity, indicating a selective anticancer effect .

Case Study 2: Anti-inflammatory Effects

Research has indicated that this compound can reduce inflammatory responses in cellular models exposed to lipopolysaccharides (LPS). The results suggested that it could be developed into a therapeutic agent for conditions characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-(4-Chlorophenyl)Thiazol-2-yl)-6-Hydroxynicotinamide

  • Structural Differences :
    • The amide substituent is a 4-(4-chlorophenyl)thiazol-2-yl group instead of 4-methoxyphenyl.
    • The 6-position substituent is a hydroxyl (-OH) rather than pyrazole.
  • Molecular Properties :
    • The chloro group (electron-withdrawing) and thiazole ring increase polarity compared to the methoxy group (electron-donating) in the target compound.
  • Biological Activity :
    • Evaluated as an antibacterial agent, suggesting that the thiazole-hydroxynicotinamide scaffold may enhance activity against bacterial targets .

N-[4-(4-Bromobenzoyl)Phenyl]-6-(1H-Pyrazol-1-yl)Nicotinamide (CAS: 957499-13-7)

  • Structural Differences :
    • The amide substituent is a 4-(4-bromobenzoyl)phenyl group, introducing a brominated benzoyl moiety.
    • Retains the 6-pyrazole substituent.
  • Molecular Properties :
    • Higher molecular weight (463.28 g/mol) due to the bromine atom and benzoyl group, which may reduce solubility compared to the target compound .
  • Implications :
    • The bromine atom could enhance halogen bonding in target interactions, but the bulky benzoyl group might sterically hinder binding.

6-(3-Cyano-...)-N-(4-Methoxyphenyl)Nicotinamide (Molecular Weight: 620)

  • Structural Differences: The 6-position includes a complex cyano-piperidinylidene-tetrahydrofuran-oxygenated quinoline substituent. Shares the 4-methoxyphenyl amide group.
  • Molecular Properties :
    • Significantly higher molecular weight (620 g/mol) due to the extended substituent, likely reducing bioavailability.
  • Implications: The cyano and quinoline groups may target enzymes or receptors with specific hydrophobic pockets, diverging from the simpler pyrazole-based target compound .

Comparative Data Table

Compound Name Amide Substituent 6-Position Substituent Molecular Weight (g/mol) Key Biological Notes
N-(4-Methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide 4-Methoxyphenyl 1H-Pyrazol-1-yl ~294 (estimated) Potential antimicrobial
N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide 4-(4-Chlorophenyl)thiazol-2-yl Hydroxyl (-OH) Not reported Antibacterial activity
N-[4-(4-Bromobenzoyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide 4-(4-Bromobenzoyl)phenyl 1H-Pyrazol-1-yl 463.28 Halogen bonding potential
6-(3-Cyano-...)-N-(4-Methoxyphenyl)nicotinamide 4-Methoxyphenyl Cyano-piperidinylidene-quinoline 620 High molecular complexity

Structure-Activity Relationship (SAR) Analysis

  • Electron-Donating vs. Withdrawing Groups :
    • Methoxy (target compound) increases lipophilicity, aiding cellular uptake, while chloro () or bromo () groups may enhance target affinity via polar interactions.
  • Pyrazole vs.
  • Molecular Weight and Bioavailability :
    • Lower molecular weight (target: ~294 g/mol) favors oral bioavailability compared to bulkier analogs (e.g., 620 g/mol in ).

Biological Activity

N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS No. 321533-63-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H14N4O2
  • Molar Mass : 294.31 g/mol
  • Density : 1.26 g/cm³ (predicted)
  • Boiling Point : 414.6 °C (predicted)
  • pKa : 11.27 (predicted)

These properties suggest that the compound may exhibit significant stability and solubility characteristics conducive to biological activity.

This compound is believed to interact with specific molecular targets, including enzymes and receptors. The binding of this compound to its targets can modulate various cellular pathways, potentially influencing processes such as inflammation, cancer progression, and metabolic regulation.

Anti-inflammatory Effects

The compound has potential anti-inflammatory properties, which are critical in managing conditions characterized by excessive inflammation. Studies have demonstrated that related pyrazole compounds can inhibit the release of pro-inflammatory cytokines like TNF-alpha in vitro and in vivo . This suggests that this compound could be investigated for similar effects.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. Preliminary data indicate that some pyrazole derivatives can act as selective inhibitors of various kinases involved in signaling pathways associated with cancer and autoimmune diseases . The specific inhibitory profile of this compound remains to be elucidated through further research.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds within the same class as this compound:

StudyFindings
Investigated a related compound's ability to inhibit intracellular Akt phosphorylation and reduce pancreatic cancer cell migration at a dose of 10 mg/kg.
Reviewed aminopyrazole derivatives showing significant anticancer activity against multiple cell lines with minimal toxicity to normal cells.
Identified new quinoxaline-based derivatives as PARP-1 inhibitors, suggesting potential for similar mechanisms in related compounds.

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